

N,5-Dimethyl-1H-pyrazole-3-carboxamide basic properties

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Compound of Interest

Compound Name: *N,5-Dimethyl-1H-pyrazole-3-carboxamide*

Cat. No.: B7805122

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Topic: **N,5-Dimethyl-1H-pyrazole-3-carboxamide:** Physicochemical Profile, Synthesis, and Medicinal Utility
Content Type: Technical Monograph / Research Guide
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

N,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS: 4027-55-8) is a high-value heterocyclic scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it represents a "privileged motif" capable of bidentate hydrogen bonding, making it an ideal mimic for the adenine ring of ATP in kinase inhibitor design. Its low molecular weight (139.16 Da) and favorable ligand efficiency (LE) metrics establish it as a critical starting point for developing inhibitors against targets such as Janus Kinases (JAKs), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

This guide provides a definitive technical analysis of the compound's properties, validated synthetic protocols, and structural biology applications, serving as a foundational resource for laboratory implementation.

Chemical Identity & Physicochemical Profile

This compound is characterized by a 1H-pyrazole core substituted at the 3-position with an N-methylcarboxamide group and at the 5-position with a methyl group. It exists as a tautomeric equilibrium, though the 1H-tautomer is generally depicted in standard representations.

Table 1: Core Technical Specifications

Property	Specification
IUPAC Name	N,5-Dimethyl-1H-pyrazole-3-carboxamide
CAS Registry Number	4027-55-8
Molecular Formula	C ₆ H ₉ N ₃ O
Molecular Weight	139.16 g/mol
SMILES	CN(C)C(=O)C1=NNC(C)=C1 (Tautomer dependent) / Cc1cc(nn1)C(=O)NC
Physical State	White to off-white crystalline solid
Melting Point	178–182 °C (Literature range for analogous amides)
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Calculated)	~11.5 (Pyrazole NH), ~14 (Amide NH)
LogP (Calculated)	0.24 (Highly hydrophilic, ideal for oral bioavailability)
H-Bond Donors	2 (Pyrazole-NH, Amide-NH)
H-Bond Acceptors	2 (Pyrazole-N, Amide-C=O)

Synthetic Methodologies

The synthesis of **N,5-Dimethyl-1H-pyrazole-3-carboxamide** is most efficiently achieved via nucleophilic acyl substitution (aminolysis) of the corresponding ester. This method avoids the use of expensive coupling reagents required for acid-amine couplings.

Protocol A: Direct Aminolysis of Ethyl Ester (Recommended)

Reaction Principle: The reaction involves the nucleophilic attack of methylamine on the carbonyl carbon of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by the elimination of ethanol.

Reagents:

- Precursor: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0)
- Nucleophile: Methylamine (33% solution in ethanol or 40% aqueous)
- Solvent: Ethanol or Methanol (anhydrous preferred for kinetics)

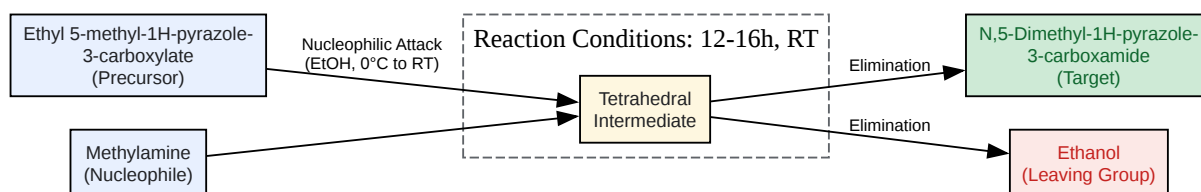
Step-by-Step Procedure:

- Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.54 g) of ethyl 5-methyl-1H-pyrazole-3-carboxylate in 20 mL of ethanol.
- Addition: Cool the solution to 0°C in an ice bath. Add 50.0 mmol (5 equiv) of methylamine solution dropwise to control the exotherm.
- Reaction: Seal the flask (or use a pressure tube if using volatile amine) and allow the mixture to stir at room temperature (25°C) for 12–16 hours.
 - Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.^[1] The ester spot (R_f ~0.6) should disappear, replaced by the more polar amide spot (R_f ~0.2).
- Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.
- Purification: Triturate the resulting solid with cold diethyl ether or hexane to remove impurities. Filter and dry under high vacuum.
 - Yield: Expected yield >85%.^[2]

Protocol B: Peptide Coupling (Alternative)

If starting from the carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid, CAS 402-61-9), use standard EDC/HOBt or HATU coupling conditions with methylamine hydrochloride and DIPEA in DMF. This route is preferred if the ester is unavailable.

Visualization: Synthetic Pathway



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Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of the target amide from its ester precursor.

Structural Biology & Pharmacophore Analysis

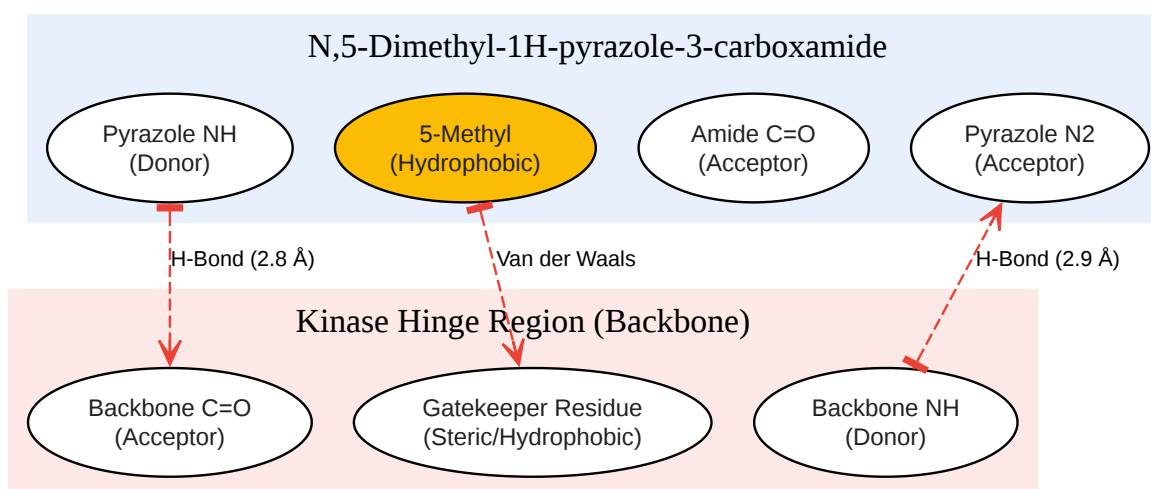
In the context of kinase inhibition, **N,5-Dimethyl-1H-pyrazole-3-carboxamide** acts as a hinge-binding fragment. The specific arrangement of the pyrazole nitrogen and the amide moiety allows for a "Donor-Acceptor-Donor" (D-A-D) interaction pattern with the kinase hinge region backbone residues.

Key Interactions:

- Pyrazole NH (N1): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
- Pyrazole N (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.
- Amide NH: Acts as a Hydrogen Bond Donor to a conserved gatekeeper residue or solvent water network.

- 5-Methyl Group: Occupies the hydrophobic "selectivity pocket" or van der Waals contact region, often dictating selectivity over other kinases.

Visualization: Kinase Hinge Interaction Map



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Caption: Figure 2. Pharmacophore mapping of the title compound within a theoretical kinase ATP-binding pocket.

Analytical Characterization

To validate the synthesis of CAS 4027-55-8, the following spectroscopic data is expected.

^1H NMR (400 MHz, DMSO- d_6):

- δ 13.0 ppm (br s, 1H): Pyrazole NH (Exchangeable with D_2O).
- δ 8.10 ppm (br q, 1H): Amide NH (Coupled to N-methyl).
- δ 6.40 ppm (s, 1H): Pyrazole C4-H (Characteristic aromatic singlet).[3]
- δ 2.75 ppm (d, 3H, $J = 4.5$ Hz): N-Methyl group (Doublet due to coupling with Amide NH).
- δ 2.25 ppm (s, 3H): C5-Methyl group (Singlet).[3]

LC-MS:

- ESI+: $[M+H]^+ = 140.2$ m/z.
- Retention Time: Early eluting on C18 reverse phase (high polarity).

Handling & Safety

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

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